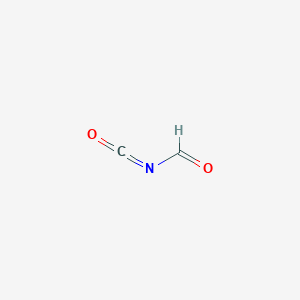
Formyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formyl isocyanate is an organic compound with the chemical formula HNCO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is a reactive intermediate used in various chemical reactions and industrial processes. It is known for its high reactivity and versatility in forming different chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Formyl isocyanate can be synthesized through several methods:
Phosgenation of Formamide: This method involves the reaction of formamide with phosgene (COCl2) to produce this compound and hydrogen chloride (HCl).
Thermal Decomposition of Formyl Azide: Formyl azide (HN3CO) can be thermally decomposed to yield this compound and nitrogen gas (N2).
Industrial Production Methods: Industrial production of this compound often involves the phosgenation route due to its efficiency and scalability. due to the toxic nature of phosgene, alternative methods such as the thermal decomposition of formyl azide are also explored for safer production .
Analyse Chemischer Reaktionen
Types of Reactions: Formyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: this compound reacts with water to produce formamide and carbon dioxide (CO2).
Polymerization: It can polymerize to form polyurethanes when reacted with diols or polyols.
Common Reagents and Conditions:
Alcohols and Amines: Used in addition reactions to form urethanes and ureas.
Water: Used in hydrolysis reactions to produce formamide and CO2.
Diols and Polyols: Used in polymerization reactions to form polyurethanes.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Formamide: Formed from hydrolysis.
Polyurethanes: Formed from polymerization with diols or polyols.
Wissenschaftliche Forschungsanwendungen
Formyl isocyanate has several applications in scientific research:
Wirkmechanismus
Formyl isocyanate exerts its effects through its high reactivity with nucleophiles. The mechanism involves the addition of nucleophiles to the isocyanate group (-N=C=O), leading to the formation of various products such as urethanes and ureas. The molecular targets include hydroxyl groups in alcohols and amino groups in amines .
Vergleich Mit ähnlichen Verbindungen
Formyl isocyanate is similar to other isocyanates but has unique properties due to its formyl group. Similar compounds include:
Phenyl Isocyanate (C6H5NCO): Used in the synthesis of polyurethanes and other organic compounds.
Methyl Isocyanate (CH3NCO): Known for its use in the production of pesticides and polyurethane foams.
Ethyl Isocyanate (C2H5NCO): Used in organic synthesis and the production of pharmaceuticals.
This compound is unique due to its formyl group, which imparts distinct reactivity and applications compared to other isocyanates .
Eigenschaften
CAS-Nummer |
110785-45-0 |
|---|---|
Molekularformel |
C2HNO2 |
Molekulargewicht |
71.03 g/mol |
IUPAC-Name |
formyl isocyanate |
InChI |
InChI=1S/C2HNO2/c4-1-3-2-5/h1H |
InChI-Schlüssel |
HWPJEJBDGWNMRM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)](/img/structure/B14311218.png)

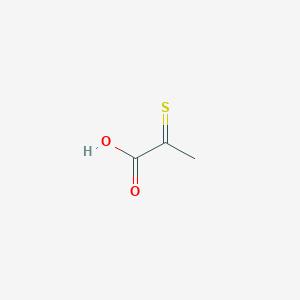

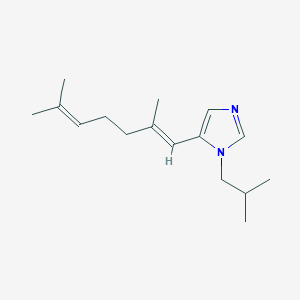
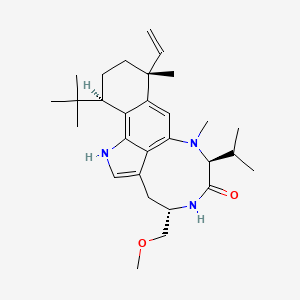


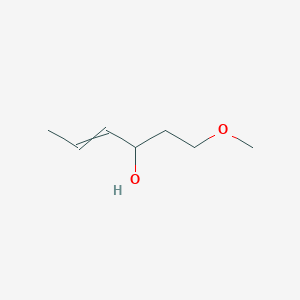
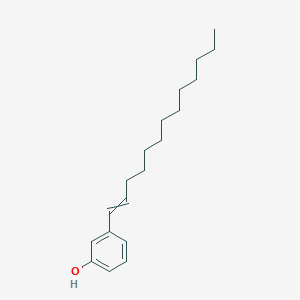
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
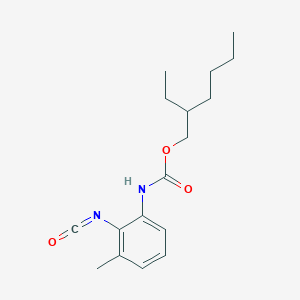

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)
